molecular formula C21H22N4O3 B6014508 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6014508
M. Wt: 378.4 g/mol
InChI Key: OFAMTOLWXDCYMV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide, also known as LTB4DH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, are all important areas of research. In

Mechanism of Action

The mechanism of action of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, arthritis, and cancer. By inhibiting the activity of 5-lipoxygenase, this compound may help to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase and reduce the production of leukotrienes. Additionally, this compound has been shown to exhibit anti-proliferative and pro-apoptotic effects on cancer cells, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide for lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Finally, this compound may have potential as a diagnostic tool for certain diseases, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 2,4-dihydroxybenzaldehyde and tert-butyl hydrazine with 1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding this compound in high yield.

Scientific Research Applications

3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is in drug design and development, as it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases, such as cancer.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-21(2,3)19-12-17(25(24-19)15-7-5-4-6-8-15)20(28)23-22-13-14-9-10-16(26)11-18(14)27/h4-13,26-27H,1-3H3,(H,23,28)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAMTOLWXDCYMV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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